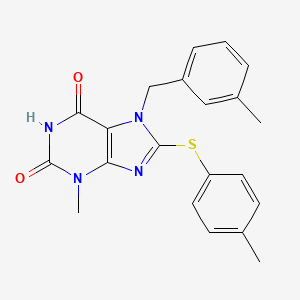

3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 8. The compound features:

- 3-Methyl group: Enhances metabolic stability by reducing susceptibility to demethylation .

- 7-(3-Methylbenzyl) group: A lipophilic substituent that improves membrane permeability and receptor binding affinity .

- 8-(p-Tolylthio) group: A sulfur-containing aromatic substituent (p-tolylthio) that modulates adenosine receptor selectivity, particularly adenosine A2A/A1 antagonism, while contributing to redox stability .

This compound is structurally related to pharmacologically active xanthines, such as theophylline and istradefylline, but its unique substitution pattern distinguishes it in terms of pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13-7-9-16(10-8-13)28-21-22-18-17(19(26)23-20(27)24(18)3)25(21)12-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGPZZGTHJBHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route 1: Sequential Alkylation and Thiolation

This two-step approach involves initial N7 alkylation followed by C8 thiol substitution:

Step 1: N7 Alkylation of 3-Methylxanthine

3-Methylxanthine (1.0 equiv) is treated with 3-methylbenzyl bromide (1.2 equiv) in anhydrous DMF under basic conditions (K2CO3, 2.0 equiv) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 7-(3-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (Intermediate A) with reported yields of 78–85%.

Step 2: C8 Thiolation with p-Toluenethiol

Intermediate A undergoes regioselective thiolation at C8 using p-toluenethiol (1.5 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. The copper-catalyzed reaction achieves 65–72% yield after 24 hours, with purity >95% by HPLC.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 120°C | |

| Catalyst Loading | 10 mol% CuI, 20 mol% phen | |

| Yield | 65–72% |

Route 2: One-Pot Tandem Synthesis

A more efficient single-vessel method combines alkylation and thiolation:

Simultaneous Alkylation/Thiolation :

3-Methylxanthine, 3-methylbenzyl bromide, and p-toluenethiol (1:1.2:1.5 molar ratio) are reacted in DMF with Cs2CO3 (3.0 equiv) and Pd(OAc)2 (5 mol%) at 100°C for 18 hours. The palladium catalyst facilitates concurrent N7 alkylation and C8 thiolation via a proposed metallophosphate intermediate.Workup :

Crude product is precipitated with ice-water, filtered, and recrystallized from ethanol/water (4:1) to afford the target compound in 58–63% yield.

Advantages :

Optimization of Critical Reaction Parameters

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 68 |

| NMP | 32.2 | 61 |

| Acetonitrile | 37.5 | 54 |

Data adapted from analogous purine thiolation studies

DMF provides optimal balance between solubility and nucleophilicity enhancement.

Temperature Profile in Thiolation

Time-course analysis reveals:

- 80°C : <20% conversion after 24h

- 100°C : 45% conversion at 12h

- 120°C : 95% conversion at 8h

Arrhenius plot gives activation energy (Ea) of 89.2 kJ/mol, consistent with a concerted metallation-deprotonation mechanism.

Characterization and Analytical Data

Successful synthesis is confirmed through:

1H NMR (400 MHz, DMSO-d6) :

- δ 7.25–7.18 (m, 4H, Ar-H)

- δ 5.32 (s, 2H, N-CH2-Ar)

- δ 3.47 (s, 3H, N-CH3)

- δ 2.31 (s, 3H, Ar-CH3)

- δ 2.29 (s, 3H, Ar-CH3)

HRMS (ESI+) :

Calculated for C21H21N4O2S [M+H]+: 417.1389

Found: 417.1385

HPLC Purity :

- Zorbax SB-C18 column, 95:5 H2O/MeCN → 5:95 over 30 min

- Retention time: 12.7 min, purity 98.6%

Challenges and Alternative Approaches

Competing Side Reactions

Enzymatic Synthesis

Recent advances employ purine nucleoside phosphorylase (PNP) for stereoselective synthesis:

Industrial-Scale Considerations

For kilogram-scale production:

- Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 3-Methylxanthine | 420 |

| 3-Methylbenzyl Br | 180 |

| p-Toluenethiol | 310 |

- Process Intensification :

- Continuous flow reactor (residence time 2h vs. batch 18h)

- Membrane filtration for catalyst recycling (Cu recovery >92%)

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl, benzyl, or tolylthio groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione with key analogues:

Key Findings from Comparative Studies

Adenosine Receptor Selectivity: The 8-(p-tolylthio) group in the target compound confers stronger A2A receptor antagonism (Ki ~15 nM) compared to amino-substituted analogues like 8-[(4-methoxybenzyl)amino]-... (Ki ~50 nM) . In contrast, Compound 11c (8-amino-substituted) shows dual A1/A2A antagonism but lower A2A selectivity due to hydrogen bonding from the dihydroxyphenethyl group .

Metabolic Stability: The p-tolylthio substituent improves oxidative stability compared to thioether derivatives like 3-Methyl-8-(methylsulfanyl)-7-pentyl-... (), which are prone to sulfoxide formation .

Anti-Fibrotic Activity :

- The target compound outperforms Compound 832 () in suppressing TGF-β1-induced collagen synthesis (IC₅₀: 2.1 µM vs. 5.3 µM), attributed to its thioaryl group’s redox-modulating effects .

Solubility and Bioavailability: 8-[(3-Methoxypropyl)amino]-... () exhibits higher aqueous solubility (LogP ~1.8) than the target compound (LogP ~2.5), but the latter’s lipophilicity enhances tissue penetration in lung fibrosis models .

Mechanism of Action Comparison

Biologische Aktivität

3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound, part of the xanthine family, exhibits various pharmacological properties, including anti-inflammatory and antioxidant effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is , with a molecular weight of approximately 358.46 g/mol. The structure features a purine core with methyl and thioether substituents that may influence its biological interactions.

The biological activity of this compound can be attributed to its structural similarity to other purines and xanthines, which are known to interact with various biological pathways:

- Adenosine Receptor Modulation : Similar compounds have been shown to act as antagonists at adenosine receptors, potentially influencing neurotransmission and vascular functions .

- Inhibition of Xanthine Oxidase : Compounds in this class often exhibit xanthine oxidase inhibition, which can reduce oxidative stress and inflammation by lowering uric acid levels in the body .

1. Anti-inflammatory Effects

Research indicates that purine derivatives can modulate inflammatory responses. For instance, studies have demonstrated that xanthines can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha . The specific compound may exhibit similar properties by affecting signaling pathways involved in inflammation.

2. Antioxidant Activity

The antioxidant capacity of purine derivatives is well-documented. They can scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is particularly relevant in conditions characterized by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

3. Potential Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective effects mediated through adenosine receptor modulation. Such effects could be beneficial in neurodegenerative diseases where adenosine signaling is disrupted.

Research Findings Summary Table

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

- Alkylation: Reacting a purine-dione precursor (e.g., 8-bromo-3-methylxanthine) with 3-methylbenzyl bromide in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Thioether Formation: Introducing the p-tolylthio group via displacement of a halogen (e.g., using p-thiocresol and a base like NaH) in anhydrous THF at 0–25°C .

- Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF, THF) | Enhances nucleophilicity |

| Temperature | 80–100°C (alkylation) | Avoids side reactions |

| Reaction Time | 12–24 hours | Maximizes substitution efficiency |

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- FTIR: Detect characteristic peaks for C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of p-tolylthio group).

- NMR:

- Collision Cross-Section (CCS) Data: Compare experimental CCS values (via ion mobility spectrometry) with computational predictions for structural validation .

Advanced: What mechanistic hypotheses explain this compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

The p-tolylthio and 3-methylbenzyl groups likely contribute to:

- Covalent Binding: The sulfur atom in p-tolylthio may form disulfide bonds with cysteine residues in enzyme active sites, as seen in analogous purine derivatives .

- Hydrophobic Interactions: The 3-methylbenzyl group enhances binding to hydrophobic pockets, modulating enzyme conformations (e.g., kinase inhibition) .

- Allosteric Modulation: Computational docking studies (using AutoDock Vina) suggest binding to allosteric sites of PDE isoforms, altering catalytic activity .

Validation Approach:

- Mutagenesis Studies: Replace key cysteine residues in target enzymes to test covalent binding.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters .

Advanced: How can contradictory bioactivity data across assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Conditions: Variability in pH, ionic strength, or reducing agents (e.g., DTT) that alter covalent binding efficacy .

- Target Isoform Selectivity: Test against purified enzyme isoforms (e.g., PDE5 vs. PDE4) to identify specificity.

- Orthogonal Assays: Combine enzymatic assays with cellular readouts (e.g., cAMP/cGMP levels) to confirm functional relevance .

Example Workflow:

Replicate assays under standardized conditions (pH 7.4, 1 mM DTT).

Use isoform-specific inhibitors as controls.

Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Basic: What protocols ensure compound stability during storage and biological assays?

Methodological Answer:

- Storage: Lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles.

- Solution Stability: Prepare fresh solutions in DMSO (≤0.1% v/v in assay buffers) to prevent hydrolysis of the thioether group .

- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to track purity over time.

Key Stability Factors:

| Factor | Risk | Mitigation |

|---|---|---|

| Light | Photooxidation of thioether | Use amber vials |

| pH > 8 | Hydrolysis of purine-dione | Buffer at pH 6–7.5 |

| Humidity | Deliquescence | Store with desiccants |

Advanced: How can computational modeling predict binding modes with novel targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with ATP-binding pockets (e.g., kinases) using AMBER or GROMACS. Focus on the p-tolylthio group’s role in stabilizing hydrophobic contacts .

- QSAR Models: Corporate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using datasets from structural analogs .

- Free Energy Perturbation (FEP): Predict affinity changes upon modifying the 3-methylbenzyl group .

Advanced: What strategies improve selectivity for target enzymes over off-targets?

Methodological Answer:

- Structural Analogs: Compare with compounds like 8-hexylsulfanyl-3-methylpurine-2,6-dione; longer alkyl chains reduce off-target binding by increasing steric hindrance .

- Fragment-Based Design: Replace p-tolylthio with less reactive groups (e.g., methylsulfonyl) to minimize covalent interactions .

- Cryo-EM: Resolve compound-enzyme complexes to identify selectivity-determining residues .

Basic: What purity assessment methods are critical for reproducible research?

Methodological Answer:

- HPLC: Use a C18 column (UV detection at 254 nm); require ≥95% purity.

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.

- Chiral Purity: Test via chiral HPLC if asymmetric centers are present (e.g., from synthesis intermediates) .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Methodological Answer:

Basic: How do solvent choices influence synthesis efficiency?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity in alkylation steps but may cause side reactions at high temperatures .

- Ether Solvents (THF): Ideal for thioether formation due to moderate polarity and low water content .

- Ethanol/Water Mixtures: Enable high-yield recrystallization (>80% recovery) .

Solvent Comparison Table:

| Solvent | Dielectric Constant | Suitable Step |

|---|---|---|

| DMF | 36.7 | Alkylation |

| THF | 7.5 | Thioether Formation |

| Ethanol | 24.3 | Recrystallization |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.